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Compound of Interest

Compound Name: 3,4-Dihydroxy-2-pentanone

Cat. No.: B027560

In-Depth Technical Guide to 3,4-Dihydroxy-2-
pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-2-pentanone (also known as 1,5-dideoxy-D-xylulose) is a polyhydroxylated
ketone with the molecular formula CsH100s.[1] As a chiral molecule, it exists in various
stereoisomeric forms, which are critical for its potential applications.[2] This compound and its
derivatives are of significant interest in various fields, from serving as chiral building blocks in
pharmaceutical synthesis to playing roles in biochemical pathways and plant immunology.[2]
This guide provides a comprehensive overview of its molecular structure, properties, and
relevant experimental contexts.

Molecular Structure and Properties

3,4-Dihydroxy-2-pentanone is a five-carbon chain with a ketone group at the second carbon
and hydroxyl groups at the third and fourth carbons. The presence of two stereocenters (at C3
and C4) gives rise to four possible stereoisomers.

Physicochemical Data
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The following table summarizes the key physicochemical properties of 3,4-Dihydroxy-2-
pentanone and its closely related, biologically active methylated derivative.

3,4-Dihydroxy-3-methyl-2-

Property 3,4-Dihydroxy-2-pentanone
pentanone

Molecular Formula CsH1003[1][3] CeH1203][4]
Molecular Weight 118.13 g/mol [3][5] 132.16 g/mol [4]

3,4-dihydroxypentan-2-one[1 3R,45)-3,4-dihydroxy-3-
UPAC Name [3] ' " - EnethyI;entan—Z)—/one[Z]
Synonyms 1,5-Dideoxy-D-xylulose
CAS Number 101420-60-4[1]
Hydrogen Bond Donors 2 2[4]
Hydrogen Bond Acceptors 3 3[4]
Rotatable Bonds 2 2[4]

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data for 3,4-Dihydroxy-2-pentanone is limited.
However, standard analytical techniques can be used for its characterization. Below are the
expected spectroscopic features and data for related compounds.
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Expected
] Observations for Data for Related
Technique Feature .
3,4-Dihydroxy-2- Compounds
pentanone
Signals corresponding A methylated
to methyl protons (C1 derivative shows 13C
1H NMR Chemical Shifts () and C5), methine NMR signals at 25.81
protons (C3 and C4), (C-1), 22.02 (C-6),
and hydroxyl protons. and 17.05 (C-5).[6]
A signal for the
carbonyl carbon (C2),
signals for the
) ) hydroxyl-bearing
13C NMR Chemical Shifts ()

carbons (C3 and C4),
and signals for the
methyl carbons (C1
and C5).

Absorption Bands
IR Spectroscopy ( )y
cm-

A strong, sharp peak
for the C=0 stretch
(around 1715 cm™1)
and a broad band for
the O-H stretch
(around 3400 cm™1),

Mass Spectrometry m/z

The molecular ion
peak [M]* at
approximately 118.06,
with fragmentation
patterns
corresponding to the
loss of water, methyl,

and acetyl groups.

Chiral GLC Retention Time

Separation of
enantiomers and

diastereomers.

Used for establishing
the optical purity of
(3R,4R)-3,4-
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dihydroxypentan-2-

one.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3,4-Dihydroxy-2-pentanone
are not widely published. However, procedures for related compounds and specific
stereoisomers can be adapted.

Protocol: Kinetic Resolution of (*)-3,4-dihydroxypentan-
2-one

This protocol is based on the kinetic resolution of 1,2-diols and would be applicable for
separating the stereoisomers of 3,4-dihydroxy-2-pentanone.

1. Objective: To separate the enantiomers of a specific diastereomer of 3,4-dihydroxy-2-
pentanone through catalytic asymmetric silylation.

2. Materials:

e Racemic 3,4-dihydroxypentan-2-one

o Asymmetric catalyst (e.g., a chiral peptide-based silylating agent)
 Silylating agent (e.g., a chlorosilane)

e Anhydrous, non-polar solvent (e.g., dichloromethane)

e Quenching solution (e.g., saturated aqueous sodium bicarbonate)
e Drying agent (e.g., anhydrous magnesium sulfate)

3. Procedure:

o Dissolve the racemic 3,4-dihydroxy-2-pentanone and the chiral catalyst in the anhydrous
solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to the desired
temperature (e.g., -50°C).
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o Slowly add the silylating agent to the reaction mixture.

¢ Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or
chiral gas-liquid chromatography).

¢ Once the desired conversion is reached (typically around 50%), quench the reaction by
adding the quenching solution.

e Separate the organic and aqueous layers.
o Extract the aqueous layer with the organic solvent.

o Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced
pressure.

» Purify the resulting mixture of the silylated product and the unreacted diol using silica gel
chromatography.

4. Analysis:

e The enantiomeric excess of the unreacted diol and the silylated product can be determined
by chiral Gas-Liquid Chromatography (GLC).

Biological and Chemical Significance

While research on 3,4-Dihydroxy-2-pentanone itself is limited, its structure is relevant to
several areas of study.

Use as a Model Substrate for RuBisCO

3,4-Dihydroxy-2-pentanone has been used as a model substrate in computational studies to
investigate the molecular reaction mechanism of Ribulose-1,5-bisphosphate
carboxylase/oxygenase (RuBisCO), the key enzyme in carbon fixation. These studies model
the enolization, carboxylation, and oxygenation steps at the enzyme's active site.
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Caption: Modeled reaction pathway of RuBisCO using 3,4-Dihydroxy-2-pentanone.

Relevance to Plant Immunity

A closely related compound, 3,4-dihydroxy-3-methyl-2-pentanone, is a natural elicitor produced
by the plant growth-promoting rhizobacterium Bacillus subtilis. This molecule has been shown
to induce systemic resistance in plants against pathogens by activating both the jasmonic
acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways.[2] The stereochemistry of this
derivative significantly impacts its biological activity, with the threo-isomers being more potent

than the erythro-isomers.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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